molecular formula C12H17NO2 B14410745 1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile CAS No. 87698-57-5

1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile

Cat. No.: B14410745
CAS No.: 87698-57-5
M. Wt: 207.27 g/mol
InChI Key: KSJQZGJQMKDGPS-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile is a chemical compound with a unique structure that includes an ethoxy group, a methyl group, and a nitrile group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentanone derivative with an ethoxy-substituted alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione: This compound shares a similar ethoxy and methyl-substituted structure but differs in the ring size and additional functional groups.

    1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclohexane-1-carbonitrile: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.

Properties

CAS No.

87698-57-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(3-ethoxy-2-methylprop-2-enyl)-2-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C12H17NO2/c1-3-15-8-10(2)7-12(9-13)6-4-5-11(12)14/h8H,3-7H2,1-2H3

InChI Key

KSJQZGJQMKDGPS-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C)CC1(CCCC1=O)C#N

Origin of Product

United States

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